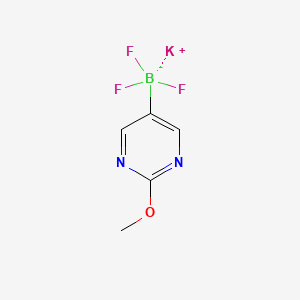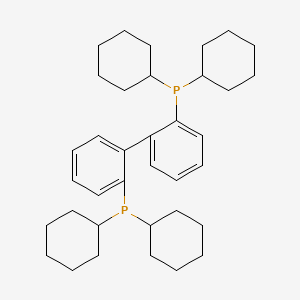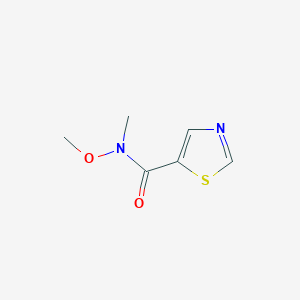
Trifluoro(2-méthoxypyrimidin-5-yl)borate de potassium
Vue d'ensemble
Description
Potassium trifluoro(2-methoxypyrimidin-5-yl)borate, also known as KTFMPB, is a borate compound that is used for various scientific research applications. It is a colorless solid that has several advantages for lab experiments due to its low toxicity and high solubility. KTFMPB is a versatile compound that is used in the synthesis of various compounds, as well as in the study of the mechanisms of action of various biochemical and physiological processes.
Applications De Recherche Scientifique
Transformations Organiques
Le trifluoro(2-méthoxypyrimidin-5-yl)borate de potassium, en tant que type d'organotrifluoroborate, s'est imposé comme un réactif de choix pour un certain nombre de transformations diverses . Ils offrent des schémas de réactivité qui complètent ceux des autres réactifs organoborés disponibles .
Réactions de Couplage Croisé
Les organotrifluoroborates, y compris le this compound, servent de formes "protégées" d'acides boroniques qui peuvent être lentement hydrolysées en leur forme boronate réactive dans des conditions de réaction basiques . Ils représentent des réservoirs stables pour leurs homologues plus réactifs .
Processus de Formation de Liaisons Carbone-Carbone
Les organotrifluoroborates ont été utilisés dans des processus de formation de liaisons carbone-carbone . De nouvelles méthodes de synthèse d'organotrifluoroborates ont permis des synthèses plus pratiques et sélectives des sous-structures existantes .
Processus de Formation de Liaisons Carbone-Hétéroatome
Les organotrifluoroborates ont également été utilisés dans des processus de formation de liaisons carbone-hétéroatome . Ils offrent des avantages inhérents par rapport aux autres dérivés d'acide boronique .
Synthèse de Nouveaux Blocs de Construction
La synthèse d'organotrifluoroborates a conduit à la création de nouveaux blocs de construction qui sont inconnus parmi les autres surrogates d'acide boronique . Cela ouvre de nouvelles possibilités dans le domaine de la synthèse organique .
Protocoles de Couplage Croisé Catalytiques aux Métaux de Transition
Les organotrifluoroborates offrent souvent des améliorations pratiques par rapport aux autres réactifs à base de bore dans de nombreux protocoles de couplage croisé catalytiques aux métaux de transition . Cela en fait un outil précieux dans le domaine de la chimie synthétique .
Mécanisme D'action
Target of Action
Potassium trifluoro(2-methoxypyrimidin-5-yl)borate, also known as potassium;trifluoro-(2-methoxypyrimidin-5-yl)boranuide, is primarily used as a substrate in various chemical reactions . Its primary targets are the reactants in these reactions, which can vary depending on the specific reaction.
Mode of Action
This compound interacts with its targets through a process known as cross-coupling reactions . It can participate in metal-free synthesis of biaryls through oxidative electrocoupling reaction . It can also be involved in cross-coupling reactions with unactivated alkyl halides in the presence of a nickel catalyst . Additionally, it can be used in Suzuki-Miyaura coupling with aryl and heteroaryl halides using a palladium catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of biaryls and other complex organic compounds . The downstream effects of these pathways can lead to the formation of a wide range of organic compounds, depending on the specific reactants and conditions of the reaction .
Pharmacokinetics
Its physical properties, such as its solid form and melting point (239-254 °c), can impact its handling, storage, and use in reactions .
Result of Action
The result of the compound’s action is the formation of new organic compounds through cross-coupling reactions . The specific products of these reactions depend on the reactants and conditions used .
Propriétés
IUPAC Name |
potassium;trifluoro-(2-methoxypyrimidin-5-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF3N2O.K/c1-12-5-10-2-4(3-11-5)6(7,8)9;/h2-3H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPITJHSWGPRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(N=C1)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF3KN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649130 | |
| Record name | Potassium trifluoro(2-methoxypyrimidin-5-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111732-99-0 | |
| Record name | Borate(1-), trifluoro(2-methoxy-5-pyrimidinyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111732-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(2-methoxypyrimidin-5-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1111732-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1604335.png)


![10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B1604338.png)


![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine](/img/structure/B1604343.png)




